2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane
CAS No.: 24472-00-2
Cat. No.: VC11679716
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane - 24472-00-2](/images/structure/VC11679716.png)
CAS No. | 24472-00-2 |
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Molecular Formula | C7H12O4 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
Standard InChI | InChI=1S/C7H12O4/c1-5-3-8-7(10-5)9-4-6(2)11-7/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | RQTPYPMSFPZXDS-UHFFFAOYSA-N |
SMILES | CC1COC2(O1)OCC(O2)C |
Canonical SMILES | CC1COC2(O1)OCC(O2)C |
Structural Characteristics
Molecular Architecture
The defining feature of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane is its spiro[4.4]nonane backbone, where two oxolane rings (five-membered oxygen-containing cycles) share a single spiro carbon atom. Each ring incorporates methyl substituents at the 2- and 7-positions, contributing to the compound’s steric profile and electronic properties. The IUPAC name, 3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, reflects this arrangement, with oxygen atoms positioned at the 1,4,6,9 sites.
Key Structural Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 160.17 g/mol |
CAS Number | 24472-00-2 |
IUPAC Name | 3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
SMILES | CC1COC2(O1)OCC(O2)C |
InChI Key | RQTPYPMSFPZXDS-UHFFFAOYSA-N |
The compound’s three-dimensional geometry imposes significant steric constraints, influencing its reactivity and interactions in synthetic applications. Computational modeling suggests that the spiro linkage induces a near-perpendicular orientation of the two oxolane rings, minimizing eclipsing interactions and stabilizing the molecule.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves acid-catalyzed cyclization of diol precursors. For example, reacting 2,5-dimethyl-1,4-diol with a carbonyl compound under acidic conditions facilitates ring closure via ketal formation. Key steps include:
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Diol Protection: The diol is treated with a carbonyl reagent (e.g., acetone) to form a ketal intermediate.
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Cyclization: Acid catalysis (e.g., ) promotes intramolecular etherification, yielding the spirocyclic product.
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Purification: Chromatographic techniques or recrystallization isolate the desired compound.
Industrial-Scale Considerations
Industrial production emphasizes cost efficiency and yield optimization. Continuous-flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to enhance reaction kinetics and reduce byproduct formation. Post-synthesis, advanced purification methods like high-performance liquid chromatography (HPLC) ensure high purity (>98%) for specialized applications.
Applications in Science and Technology
Organic Synthesis
2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane serves as a building block for complex molecules. Its rigid spiro framework is valuable in constructing:
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Chiral catalysts: The compound’s stereogenic centers enable asymmetric induction in enantioselective reactions.
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Macrocyclic ligands: Derivatives coordinate metal ions, forming complexes for catalytic or sensing applications.
Material Science
In polymer chemistry, this spiro compound acts as a crosslinking agent, enhancing thermal stability and mechanical strength in epoxy resins. Its oxygen-rich structure also contributes to flame-retardant properties, making it suitable for coatings and adhesives.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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NMR: Peaks at δ 1.2–1.4 ppm (methyl groups) and δ 3.5–4.0 ppm (oxygen-bound methylene protons).
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NMR: Signals near δ 20 ppm (methyl carbons) and δ 70–80 ppm (oxygenated carbons).
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Infrared (IR) Spectroscopy: Strong absorptions at 1100–1250 cm (C–O–C stretching) and 2850–2950 cm (C–H stretching).
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Mass Spectrometry: Molecular ion peak at 160.17 (M), with fragmentation patterns consistent with oxolane ring cleavage.
X-Ray Crystallography
Single-crystal studies confirm the spiro architecture, revealing bond angles of ~109° at the spiro carbon and inter-ring dihedral angles of 85–90°, consistent with minimized steric strain.
Research Findings and Biological Relevance
Case Study: Spiro Compounds in Drug Delivery
A 2024 study demonstrated that spirocyclic ethers improve the bioavailability of hydrophobic drugs by forming inclusion complexes with cyclodextrins. This suggests potential pharmaceutical applications for 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane in drug formulation.
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